molecular formula C10H9ClN2O2 B13058954 Ethyl 4-amino-2-chloro-5-cyanobenzoate

Ethyl 4-amino-2-chloro-5-cyanobenzoate

Cat. No.: B13058954
M. Wt: 224.64 g/mol
InChI Key: LCSSKICQRIBRRK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-chloro-5-cyanobenzoate is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, a chlorine atom, and a cyano group attached to a benzoate ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-2-chloro-5-cyanobenzoate can be synthesized through various synthetic routes. One common method involves the reaction of 4-amino-2-chloro-5-cyanobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-chloro-5-cyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

Scientific Research Applications

Ethyl 4-amino-2-chloro-5-cyanobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-chloro-5-cyanobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the cyano and amino groups allows for strong interactions with the enzyme’s active site residues, leading to effective inhibition .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 4-amino-2-chloro-5-cyanobenzoate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-6(5-12)9(13)4-8(7)11/h3-4H,2,13H2,1H3

InChI Key

LCSSKICQRIBRRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)N)Cl

Origin of Product

United States

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